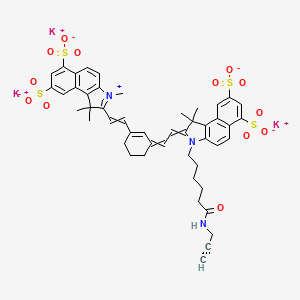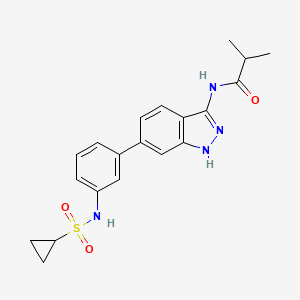
Sulfo-Cyanine7.5 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine7.5 is a near infrared, sulfonated cyanine dye with rigidized trimethylene chain. The fluorophore is structurally very similar to indocyanine green (ICG) dye that has been approved for human use. However, the dye has an improved quantum yield because of its rigidized structure. This is an alkyne derivative for copper catalyzed Click chemistry.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Monitoring
- Polyfluoroalkyl chemicals, including those with sulfonic acid moieties, are extensively used in various industrial and commercial applications. Their environmental degradation, particularly into perfluoroalkyl acids (PFAAs), is a significant concern due to their persistence and toxic profiles. Microbial degradation studies have shed light on the environmental fate and effects of these precursors, highlighting the need for further research into their biodegradation and the potential for novel degradation products (Liu & Avendaño, 2013).
Adsorption and Removal Technologies
- The adsorption behaviors of PFASs on carbonaceous nanomaterials (CNMs) have been reviewed, focusing on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This review discusses the mechanisms of PFOA and PFOS adsorption on CNMs, including electrostatic and hydrophobic interactions, and highlights the challenges in adsorbent regeneration (Liu et al., 2020).
Regulatory and Health Concerns
- PFASs, including PFOS and PFOA, have been the subject of regulations due to their widespread presence in the environment and potential health risks. The developmental toxicity of these compounds has been reviewed, indicating a need for further research to understand their hazards and inform risk assessments (Lau, Butenhoff, & Rogers, 2004).
Agricultural Impact
- The potential accumulation of PFASs in agricultural plants and their transfer to humans through the food chain has been reviewed. This review highlights the correlation between PFAS concentrations in soil and bioaccumulation in plants, suggesting innovative cultivation of low-accumulating crop varieties as a strategy to decrease human exposure (Ghisi, Vamerali, & Manzetti, 2019).
Eigenschaften
Produktname |
Sulfo-Cyanine7.5 alkyne |
|---|---|
Molekularformel |
C48H48K3N3O13S4 |
Molekulargewicht |
1120.45 |
IUPAC-Name |
tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
InChI-Schlüssel |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sulfo-Cyanine7.5 alkyne, Sulfo-Cyanine 7.5 alkyne, Sulfo-Cy 7.5 alkyne, Sulfo-Cy7.5 alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)